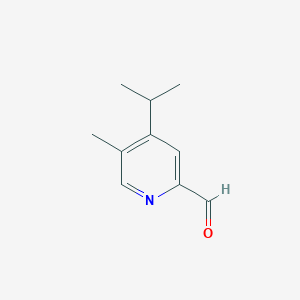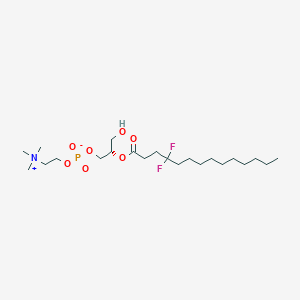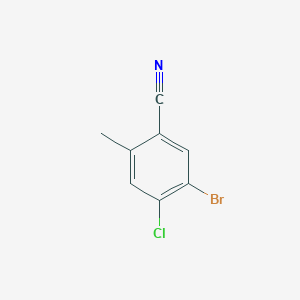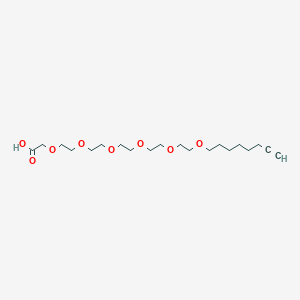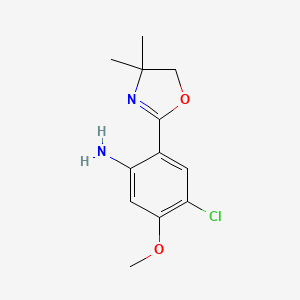
4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline is a chemical compound that belongs to the class of azolyl anilines. These compounds are known for their versatile applications in organic synthesis, particularly in the formation of heterocyclic systems. The presence of the chloro, methoxy, and oxazolyl groups in its structure makes it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline typically involves the reaction of 2-nitrobenzaldehyde with (2,2-dimethoxyethyl)amine in ethanol to form an intermediate, which is then subjected to acid hydrolysis to yield the desired compound . The reaction conditions often include the use of concentrated sulfuric acid and phosphorus (V) oxide, followed by reduction using Raney nickel as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Aplicaciones Científicas De Investigación
4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various cyclocondensation reactions, leading to the formation of polycondensed heterocyclic systems . Its biological activities are attributed to its ability to interact with cellular receptors and enzymes, modulating their functions and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azolyl)anilines: These compounds share a similar core structure and exhibit versatile reactivity in organic synthesis.
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine: Another compound with oxazolyl groups, used in asymmetric synthesis.
Uniqueness
4-Chloro-2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-5-methoxyaniline is unique due to the specific combination of chloro, methoxy, and oxazolyl groups in its structure. This unique combination imparts distinct reactivity and biological activities, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H15ClN2O2 |
|---|---|
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
4-chloro-2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-5-methoxyaniline |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2)6-17-11(15-12)7-4-8(13)10(16-3)5-9(7)14/h4-5H,6,14H2,1-3H3 |
Clave InChI |
YXIIZURSAMPHEG-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CC(=C(C=C2N)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



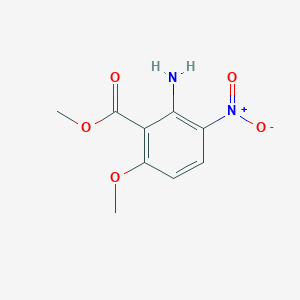
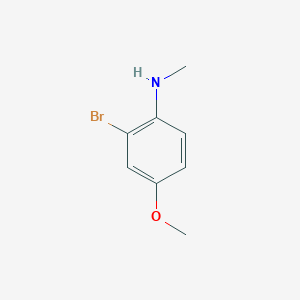
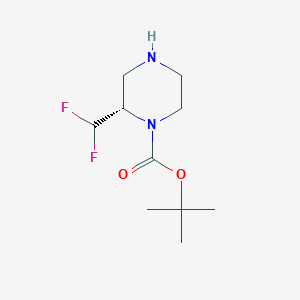
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)

![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B15202554.png)
